molecular formula C8H9F2NO B1418625 3-(Difluoromethoxy)-4-methylaniline CAS No. 264194-31-2

3-(Difluoromethoxy)-4-methylaniline

Cat. No. B1418625
CAS RN: 264194-31-2
M. Wt: 173.16 g/mol
InChI Key: YSPKMFVBKRHCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-methylaniline (DFMA) is an organic compound that is widely used in scientific research. It is an aniline derivative of the chemical family known as heterocyclic amines, which have been studied for their potential applications in various fields, such as medicine, catalysis, and materials science. DFMA has been extensively studied for its chemical and biological properties, and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Fourier Transform Spectral Analysis

Fourier transform infrared (FTIR) and FT-Raman spectral analysis of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, provides insights into the fundamental modes and vibrational frequency of these compounds. Such analysis helps in understanding the interactions of various groups and the influence of substitution on the vibrational mode of the amino group (Arjunan & Mohan, 2008).

Polyphenol Chemistry and Bioactivity

Research in polyphenol chemistry, like the study on procyanidin B2, often involves derivatives of methylaniline. These studies are crucial for establishing linkage regio- and stereochemistry in oligomeric proanthocyanidins, aiding in understanding the chemical nature and potential applications of these compounds (Kozikowski, Tueckmantel, & George, 2000).

Aniline Degradation

Investigating the degradation of aniline and its derivatives, including methylaniline variants, is crucial for environmental and wastewater treatment applications. Studies on bacteria like Delftia sp. AN3, which can degrade aniline, help in understanding the pathways and potential uses of these organisms in treating aniline-contaminated environments (Liu et al., 2002).

Synthesis and Reactivity Studies

Research on the synthesis of methylaniline derivatives through reactions like Suzuki cross-coupling helps in understanding their reactivity, structural features, and potential applications in various fields, including materials science and pharmaceuticals (Rizwan et al., 2021).

Mechanism of Action

Target of Action

It’s worth noting that compounds with a difluoromethoxy group have been found to interact with various biological targets

Mode of Action

The difluoromethoxy group is known to influence the lipophilicity of molecules, which can affect their interaction with biological targets . The compound may bind to its targets and induce changes in their function, but the specifics of these interactions are currently unknown.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

The presence of the difluoromethoxy group can influence the compound’s pharmacokinetic properties For instance, it can affect the compound’s lipophilicity, which can influence its absorption and distribution

Result of Action

Compounds with similar structures have been found to exert various biological effects

Action Environment

The action of 3-(Difluoromethoxy)-4-methylaniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules can influence the compound’s interactions with its targets

properties

IUPAC Name

3-(difluoromethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPKMFVBKRHCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656117
Record name 3-(Difluoromethoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

264194-31-2
Record name 3-(Difluoromethoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-4-methylaniline
Reactant of Route 3
Reactant of Route 3
3-(Difluoromethoxy)-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3-(Difluoromethoxy)-4-methylaniline
Reactant of Route 5
Reactant of Route 5
3-(Difluoromethoxy)-4-methylaniline
Reactant of Route 6
Reactant of Route 6
3-(Difluoromethoxy)-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.